molecular formula C9H7BrClN3 B13196819 6-Bromo-8-chloroquinoline-3,4-diamine

6-Bromo-8-chloroquinoline-3,4-diamine

Cat. No.: B13196819
M. Wt: 272.53 g/mol
InChI Key: LDKSRRPJAJHYQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroquinoline-3,4-diamine typically involves the bromination and chlorination of quinoline derivatives. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with additional considerations for safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

6-Bromo-8-chloroquinoline-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-8-chloroquinoline
  • 8-Bromo-4-chloroquinoline
  • 6-Bromo-4-chloroquinoline
  • 7-Bromo-4-chloroquinoline
  • 4-Bromo-7-chloroquinoline
  • 7-Bromo-2-chloroquinoline
  • 6-Bromo-2-chloroquinazoline
  • 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Uniqueness

6-Bromo-8-chloroquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

6-bromo-8-chloroquinoline-3,4-diamine

InChI

InChI=1S/C9H7BrClN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14)

InChI Key

LDKSRRPJAJHYQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)N)Cl)Br

Origin of Product

United States

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